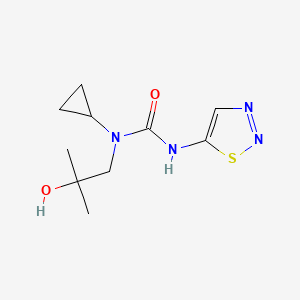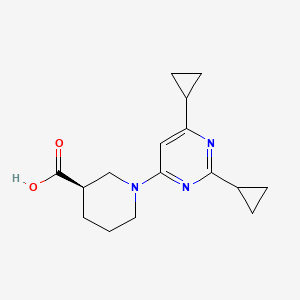![molecular formula C14H19N5 B7683047 2-Cyclopropyl-4-(1,4-diazepan-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B7683047.png)
2-Cyclopropyl-4-(1,4-diazepan-1-yl)pyrazolo[1,5-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-4-(1,4-diazepan-1-yl)pyrazolo[1,5-a]pyrazine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of pyrazolopyrazines and has been found to possess various pharmacological properties.
Mécanisme D'action
The mechanism of action of 2-Cyclopropyl-4-(1,4-diazepan-1-yl)pyrazolo[1,5-a]pyrazine is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell proliferation and angiogenesis. It may also induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect various biochemical and physiological processes. It has been found to inhibit the activity of certain enzymes, such as topoisomerase II and tyrosine kinases, which are involved in cancer cell proliferation. It has also been shown to inhibit the formation of new blood vessels, a process known as angiogenesis, which is necessary for tumor growth. Additionally, it has been found to induce apoptosis in cancer cells, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Cyclopropyl-4-(1,4-diazepan-1-yl)pyrazolo[1,5-a]pyrazine in lab experiments include its potent anti-cancer activity, its ability to inhibit the activity of specific enzymes, and its potential to induce apoptosis in cancer cells. However, its limitations include its low solubility in water, which can affect its bioavailability, and its potential toxicity to normal cells.
Orientations Futures
There are several future directions for the research on 2-Cyclopropyl-4-(1,4-diazepan-1-yl)pyrazolo[1,5-a]pyrazine. One direction is to investigate its potential as a therapeutic agent for various types of cancer, including breast, lung, and colon cancer. Another direction is to explore its mechanism of action and identify the specific enzymes and pathways it targets. Additionally, research can be conducted to improve its solubility and reduce its toxicity to normal cells. Finally, the compound can be modified to enhance its pharmacological properties and develop more potent analogs.
In conclusion, this compound is a promising compound with potential therapeutic applications in the field of cancer research. Its potent anti-cancer activity, ability to inhibit specific enzymes, and potential to induce apoptosis in cancer cells make it a valuable tool for lab experiments. Future research can further explore its potential and lead to the development of more effective anti-cancer therapies.
Méthodes De Synthèse
The synthesis of 2-Cyclopropyl-4-(1,4-diazepan-1-yl)pyrazolo[1,5-a]pyrazine involves the reaction of cyclopropylamine and 2,3-dichloro-5,6-dicyanopyrazine in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution reaction to yield the desired product. The purity and yield of the product can be improved by using different solvents and reaction conditions.
Applications De Recherche Scientifique
2-Cyclopropyl-4-(1,4-diazepan-1-yl)pyrazolo[1,5-a]pyrazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties.
Propriétés
IUPAC Name |
2-cyclopropyl-4-(1,4-diazepan-1-yl)pyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5/c1-4-15-5-8-18(7-1)14-13-10-12(11-2-3-11)17-19(13)9-6-16-14/h6,9-11,15H,1-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RISZRUBOQIPOMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=NC=CN3C2=CC(=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-3,6-difluoro-2-methoxybenzamide](/img/structure/B7682973.png)
![N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2,5,6-trimethyl-3-oxopyridazine-4-carboxamide](/img/structure/B7682982.png)

![1-[3-(1,3-Dioxolan-2-ylmethoxy)thiophen-2-yl]ethanone](/img/structure/B7682995.png)
![2-[3-(2-Bromo-4-nitroanilino)propyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7683003.png)

![[(3R)-4,4-dimethyl-2-oxooxolan-3-yl] 2-(2,5-difluorophenyl)acetate](/img/structure/B7683014.png)
![4-((2-methoxypyridin-3-yl)methyl)-1-methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine](/img/structure/B7683021.png)

![(4E)-2-(3,4-difluorophenyl)-4-[(1-methylpyrazol-4-yl)methylidene]-1,3-oxazol-5-one](/img/structure/B7683037.png)
![4-ethoxy-7-((1-methyl-1H-pyrazol-4-yl)methyl)-6,7,8,9-tetrahydro-5H-pyrimido[5,4-d]azepine](/img/structure/B7683039.png)

![(E)-2-cyano-3-[2-(furan-2-yl)-1,3-thiazol-4-yl]prop-2-enoic acid](/img/structure/B7683060.png)
![(2R)-2-[[2-(4-chloro-3,5-dimethylpyrazol-1-yl)acetyl]amino]-4-methylpentanoic acid](/img/structure/B7683067.png)